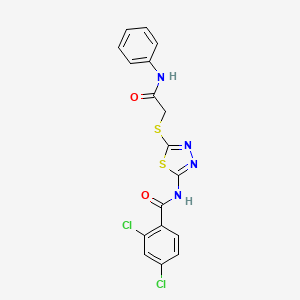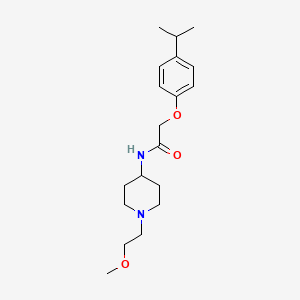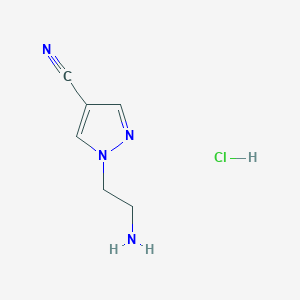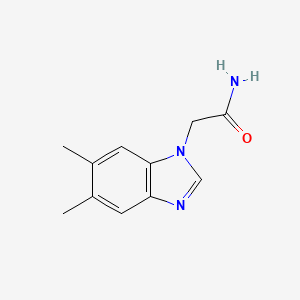
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin
説明
“3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin” is a research chemical . It is also known as 1H-2-Benzopyran-1-one . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O5 . The structure can be represented by the SMILES notation: CC(CCCCCCCCCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)O .科学的研究の応用
Isolation and Cytotoxicity
A study by Huang et al. (2007) isolated a compound structurally related to 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin from a mangrove endophytic fungus. This compound showed weak cytotoxicity against Hep-2 and HepG2 cells (Huang et al., 2007).
Antifungal Activity
Research by Nozawa et al. (1981) on various 3-substituted isocoumarins, which include derivatives of the chemical , demonstrated antifungal activity. This study focused on the synthesis of these compounds and their structural-activity relationships (Nozawa et al., 1981).
Biosynthesis Studies
Henderson and Hill (1982) explored the biosynthesis of chlorine-containing metabolites in a fungus, using dihydroisocoumarins as precursors. Their research provides insight into the biosynthetic pathways of metabolites related to 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin (Henderson & Hill, 1982).
α-Glucosidase Inhibitory Activity
A 2020 study by Qiu et al. found that certain isocoumarin derivatives showed promising inhibitory activity against α-glucosidase, which is significant in the context of diabetes research (Qiu et al., 2020).
Antifungal and Acetylcholinesterase Inhibition
Oliveira et al. (2011) identified dihydroisocoumarin derivatives with antifungal and acetylcholinesterase (AChE) inhibitory activities. These activities are relevant for treating fungal infections and neurodegenerative diseases (Oliveira et al., 2011).
Antimicrobial and Antitumor Activities
Synthesis of typharin analogs, including a derivative of 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin, has been shown to exhibit antibacterial activity and potential in cancer research (Saeed et al., 2013).
Safety and Hazards
将来の方向性
The future directions of research on this compound could involve further exploration of its potential biological activities, such as its cytotoxicity against different cell lines . Additionally, research could be conducted to explore its synthesis from different precursors and its participation in various chemical reactions.
特性
IUPAC Name |
6,8-dihydroxy-3-(10-hydroxyundecyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-14(21)9-7-5-3-2-4-6-8-10-17-12-15-11-16(22)13-18(23)19(15)20(24)25-17/h11,13-14,17,21-23H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEKEQNOOIMZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)
![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)



![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)